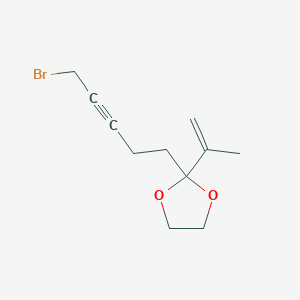
2-(5-Bromopent-3-yn-1-yl)-2-(prop-1-en-2-yl)-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromopent-3-yn-1-yl)-2-(prop-1-en-2-yl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered ring compounds containing two oxygen atoms. This particular compound features a brominated pentynyl group and a prop-1-en-2-yl group attached to the dioxolane ring. Such compounds are often of interest in organic synthesis and medicinal chemistry due to their unique structural properties and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromopent-3-yn-1-yl)-2-(prop-1-en-2-yl)-1,3-dioxolane can be achieved through several synthetic routes. One common method involves the reaction of a suitable dioxolane precursor with a brominated alkyne under specific conditions. For example, the reaction might involve:
Starting Materials: A dioxolane derivative, 5-bromopent-3-yne, and a base.
Reaction Conditions: The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) may be used.
Catalysts: Palladium or copper catalysts are often employed to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring proper handling of hazardous materials like brominated compounds.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromopent-3-yn-1-yl)-2-(prop-1-en-2-yl)-1,3-dioxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols).
Oxidation Reactions: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction Reactions: The alkyne can be reduced to an alkene or alkane using hydrogenation.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF).
Oxidation: Oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Major Products
Substitution: Formation of substituted dioxolanes.
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for constructing complex molecules.
Biology: Potential use in the development of bioactive compounds or probes.
Medicine: Exploration as a precursor for pharmaceutical compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In general, the compound’s reactivity is influenced by the presence of the bromine atom and the alkyne group, which can participate in various chemical transformations. The molecular targets and pathways involved would vary based on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
2-(5-Chloropent-3-yn-1-yl)-2-(prop-1-en-2-yl)-1,3-dioxolane: Similar structure but with a chlorine atom instead of bromine.
2-(5-Iodopent-3-yn-1-yl)-2-(prop-1-en-2-yl)-1,3-dioxolane: Similar structure but with an iodine atom instead of bromine.
2-(5-Bromopent-3-yn-1-yl)-2-(methyl)-1,3-dioxolane: Similar structure but with a methyl group instead of prop-1-en-2-yl.
Properties
CAS No. |
82064-58-2 |
|---|---|
Molecular Formula |
C11H15BrO2 |
Molecular Weight |
259.14 g/mol |
IUPAC Name |
2-(5-bromopent-3-ynyl)-2-prop-1-en-2-yl-1,3-dioxolane |
InChI |
InChI=1S/C11H15BrO2/c1-10(2)11(13-8-9-14-11)6-4-3-5-7-12/h1,4,6-9H2,2H3 |
InChI Key |
MJONPAKTJSHXIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1(OCCO1)CCC#CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















